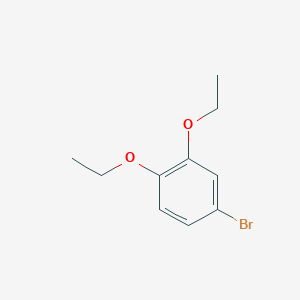

4-Bromo-1,2-diethoxybenzene

Description

BenchChem offers high-quality 4-Bromo-1,2-diethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,2-diethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-diethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUKULZGZUNDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1,2-diethoxybenzene CAS 53207-08-2 properties

This technical guide provides a comprehensive analysis of 4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2) , a critical aryl halide intermediate used in the synthesis of phosphodiesterase (PDE) inhibitors and advanced organic materials.[1]

CAS 53207-08-2 | High-Purity Aryl Halide Scaffold[1]

Executive Summary

4-Bromo-1,2-diethoxybenzene serves as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions.[1] Distinguished by its electron-rich diethoxy moiety, this compound exhibits enhanced reactivity in oxidative addition steps compared to its electron-deficient counterparts.[1] It is a validated intermediate in the synthesis of PDE4 inhibitors (anti-inflammatory agents) and liquid crystalline materials where alkoxy chain length modulates phase transition temperatures.

Chemical Identity & Physicochemical Properties

Precise characterization data is essential for quality control in GMP environments. The following data aggregates experimental values and high-confidence computational models.

| Property | Specification |

| IUPAC Name | 4-Bromo-1,2-diethoxybenzene |

| Common Synonyms | 4-Bromoveratrole diethyl ether; 1-Bromo-3,4-diethoxybenzene |

| CAS Number | 53207-08-2 |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Appearance | Off-white solid or viscous oil (purity dependent) |

| LogP | 3.25 (Lipophilic) |

| TPSA | 18.46 Ų |

| Solubility | Soluble in CH₂Cl₂, DMSO, EtOAc; Insoluble in H₂O |

Spectral Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 6.96–7.01 (m, 2H): Aromatic protons (C3-H, C5-H).[1]

-

δ 6.71–6.76 (m, 1H): Aromatic proton (C6-H).[1]

-

δ 4.06 (dq, J = 3.5, 7.0 Hz, 4H): Methylene protons of ethoxy groups (-OCH ₂CH₃).

-

δ 1.40–1.48 (m, 6H): Methyl protons of ethoxy groups (-OCH₂CH ₃).[1]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of CAS 53207-08-2.[1][2] Method A (Alkylation) is preferred for high-purity pharmaceutical applications to avoid regioisomeric byproducts.[1] Method B (Bromination) is cost-effective for large-scale industrial production.[1]

Method A: Williamson Ether Synthesis (High Purity)

Rationale: Starting from 4-bromocatechol ensures the bromine is fixed at the correct position, eliminating regioisomer separation.[1]

Reagents: 4-Bromocatechol (1.0 equiv), Ethyl Bromide (2.5 equiv), K₂CO₃ (3.0 equiv), DMF (0.5 M).[1]

Protocol:

-

Charge a reaction vessel with 4-bromocatechol and anhydrous DMF under N₂ atmosphere.

-

Add finely ground K₂CO₃ to the solution. Stir for 15 minutes to facilitate deprotonation.

-

Dropwise Addition: Add Ethyl Bromide (EtBr) slowly to control the exotherm.

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/hexane if solid, or distill under high vacuum.

Method B: Electrophilic Bromination (Scale-Up)

Rationale: Direct bromination of 1,2-diethoxybenzene is atom-economical but requires strict temperature control to prevent poly-bromination.[1]

Reagents: 1,2-Diethoxybenzene (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (ACN).[1]

Protocol:

-

Dissolve 1,2-diethoxybenzene in ACN at 0°C.

-

Add NBS portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.

-

Allow to warm to room temperature and stir for 12 hours.

-

Remove solvent, redissolve in CCl₄ or Hexane, and filter off succinimide byproduct.

Reaction Engineering & Logic

The following diagram illustrates the synthetic logic and the downstream utility of 4-Bromo-1,2-diethoxybenzene in Suzuki-Miyaura coupling, a key reaction for generating biaryl drug scaffolds.

Figure 1: Synthetic pathway from catechol precursor to biaryl pharmaceutical target via Palladium-catalyzed cross-coupling.[1]

Applications in Drug Development

PDE4 Inhibitor Synthesis

Phosphodiesterase 4 (PDE4) inhibitors are critical for treating inflammatory diseases like COPD and psoriasis. The 3,4-diethoxyphenyl pharmacophore (derived from CAS 53207-08-2) mimics the adenosine ring of cAMP, allowing the molecule to dock into the PDE4 active site.[1] The ethoxy groups provide steric bulk and lipophilicity (LogP ~3.25), improving membrane permeability compared to methoxy analogs.

Liquid Crystal Mesogens

In materials science, this compound is used to synthesize rod-like liquid crystals.[1] The ethoxy "tails" provide flexibility, lowering the melting point of the final mesogen and stabilizing the nematic phase required for display technologies.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3][5] |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References

-

Synthesis & NMR Data: Boron containing PDE4 inhibitors. World Intellectual Property Organization. WO2020070651A1. (2020).

-

Physical Properties & Logistics: 4-Bromo-1,2-diethoxybenzene Product Page. ChemScene.[6] (Accessed 2024).

-

Analogous Chemistry (Suzuki Coupling): The Suzuki Reaction: Mechanism and Utility. University of California, Berkeley.

-

Safety Data: GHS Classification for Aryl Bromides. PubChem Laboratory Chemical Safety Summary.

Sources

- 1. 4-BROMOCATECHOL | 17345-77-6 [chemicalbook.com]

- 2. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Benzene, 2-bromo-1,4-dimethoxy- | C8H9BrO2 | CID 91353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-Bromo-1,2-diethoxybenzene | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

1-Bromo-3,4-diethoxybenzene molecular weight and formula

This technical guide provides a comprehensive analysis of 1-Bromo-3,4-diethoxybenzene (IUPAC: 4-Bromo-1,2-diethoxybenzene), a critical intermediate in the synthesis of pharmaceuticals, particularly phosphodiesterase (PDE) inhibitors and liquid crystal mesogens.

Executive Summary

1-Bromo-3,4-diethoxybenzene (CAS: 53207-08-2) serves as a high-value aryl halide building block in medicinal chemistry. Its electron-rich catechol ether motif, combined with a reactive bromine handle, makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl systems found in various bioactive agents.

Physicochemical Profile

The following data represents the core specifications for research-grade material.

| Property | Specification |

| IUPAC Name | 4-Bromo-1,2-diethoxybenzene |

| Common Synonyms | 1-Bromo-3,4-diethoxybenzene; 4-Bromocatechol diethyl ether |

| CAS Number | 53207-08-2 |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| Exact Mass | 244.0099 (for ⁷⁹Br); 246.0078 (for ⁸¹Br) |

| Appearance | Clear to pale yellow oil or low-melting solid |

| Boiling Point | ~280 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| LogP | 3.25 (Predicted) |

Mass Spectrometry Considerations

Due to the natural abundance of bromine isotopes, the mass spectrum will display a characteristic 1:1 doublet at m/z 244 and 246

Structural Analysis & Spectroscopy

Understanding the NMR signature is vital for verifying regiochemistry, particularly to distinguish it from its isomer, 1-bromo-2,3-diethoxybenzene.[1]

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 6.96 – 7.01 | Multiplet | 2H | Ar-H5 , Ar-H6 | Protons ortho/meta to Br and alkoxy groups. |

| 6.71 – 6.76 | Multiplet | 1H | Ar-H3 | Proton ortho to two alkoxy groups (shielded).[1] |

| 4.06 | Quartet (dq) | 4H | -OCH₂ CH₃ | Methylene protons adjacent to oxygen.[1] |

| 1.40 – 1.48 | Triplet | 6H | -OCH₂CH₃ | Methyl protons.[1] |

Note: Data derived from analogous catechol ether derivatives and patent literature [1].

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-Bromo-3,4-diethoxybenzene. The choice of pathway depends on the availability of starting materials and the scale of production.[1]

Route A: Alkylation of 4-Bromocatechol (High Specificity)

This method is preferred for research scales as it guarantees the position of the bromine atom, avoiding regioselectivity issues associated with electrophilic aromatic substitution.[1]

-

Reagents: 4-Bromocatechol, Ethyl Bromide (or Diethyl Sulfate), Potassium Carbonate (

).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Conditions: Reflux for 4–12 hours.[1]

-

Mechanism: Williamson Ether Synthesis (

).[1]

Route B: Bromination of 1,2-Diethoxybenzene (Scale-Up Friendly)

This method uses cheaper starting materials but requires careful control to prevent over-bromination or formation of the 3-bromo isomer.

-

Reagents: 1,2-Diethoxybenzene, N-Bromosuccinimide (NBS) or

.[1] -

Solvent: Acetonitrile or DCM.[1]

-

Conditions: 0°C to RT.

-

Selectivity: The 4-position is electronically activated by the para-ethoxy group, directing bromination primarily to the 4-position.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for both synthetic pathways.

Figure 1: Comparative synthetic pathways for 1-Bromo-3,4-diethoxybenzene.

Applications in Drug Discovery

This molecule functions as a "masked" catechol.[1] The ethyl groups provide lipophilicity and metabolic stability compared to free phenols.[1]

-

PDE4 Inhibitors: The 3,4-dialkoxyphenyl moiety is a pharmacophore found in Rolipram and Roflumilast analogues.[1] The bromine atom allows for the coupling of heteroaryl tails (e.g., pyridines, imidazoles) essential for potency [2].[1]

-

Liquid Crystals: Used as a core rigid unit in the synthesis of nematic liquid crystals, where the ethoxy tails assist in mesophase formation.[1]

-

Cross-Coupling Protocol:

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Light sensitive (bromine-carbon bonds can undergo photolysis over time).[1] -

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not allow to enter drains.[1]

References

-

Pfizer Inc. (2020).[1] Boron containing PDE4 inhibitors. WO2020070651A1.[1] Link

-

ChemScene.[2][1][3] (n.d.). 4-Bromo-1,2-diethoxybenzene MSDS and Properties. Retrieved February 3, 2026.[1] Link

-

BLD Pharm.[1] (n.d.). Product Analysis: 4-Bromo-1,2-diethoxybenzene. Retrieved February 3, 2026.[1] Link

Sources

A Guide to the Systematic Evaluation of 4-Bromo-1,2-diethoxybenzene Solubility in Organic Solvents

Abstract

This technical guide addresses the solubility of 4-Bromo-1,2-diethoxybenzene, a key intermediate in synthetic organic chemistry. In the absence of comprehensive, publicly available quantitative solubility data, this document provides a robust framework for its systematic determination. We present a detailed analysis of the molecule's structural attributes to predict its solubility behavior across a spectrum of common organic solvents. More critically, this guide furnishes a field-proven, step-by-step experimental protocol based on the isothermal shake-flask method, enabling researchers to generate reliable and reproducible solubility data. The inclusion of structured data templates and workflow visualizations aims to empower researchers, scientists, and drug development professionals in optimizing reaction conditions, purification strategies, and formulation development involving this versatile compound.

Introduction: The Need for Precise Solubility Data

4-Bromo-1,2-diethoxybenzene is a substituted aromatic ether whose utility in organic synthesis is significant, particularly in the construction of more complex molecules for pharmaceuticals and materials science. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the diethoxy groups modify the electronic properties and steric environment of the benzene ring.

The success of any synthetic or formulation endeavor hinges on the precise understanding of the compound's physicochemical properties, chief among them being its solubility. Accurate solubility data is paramount for:

-

Reaction Chemistry: Ensuring reactants are in a homogenous phase for optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization, precipitation, and chromatographic separation methods.

-

Formulation & Dosing: Preparing solutions of known concentrations for biological screening, drug delivery systems, and analytical standards.

This guide serves as a comprehensive resource, shifting the focus from the mere presentation of non-existent data to providing the scientific rationale and practical methodology required to generate it with high fidelity.

Physicochemical Profile and Theoretical Solubility Predictions

To make informed decisions about solvent selection, we must first understand the inherent chemical nature of 4-Bromo-1,2-diethoxybenzene.

Table 1: Physicochemical Properties of 4-Bromo-1,2-diethoxybenzene

| Property | Value | Source |

| IUPAC Name | 4-Bromo-1,2-diethoxybenzene | N/A |

| CAS Number | 53041-99-9 | N/A |

| Molecular Formula | C₁₀H₁₃BrO₂ | N/A |

| Molecular Weight | 245.11 g/mol | N/A |

| Appearance | White to off-white solid (Predicted based on analogs) | [1][2] |

| XLogP3-AA (Predicted) | 3.4 | N/A |

Note: Experimental physical properties like melting and boiling points are not widely reported. The predicted octanol-water partition coefficient (XLogP3-AA) suggests significant nonpolar character.

Structural Analysis and the "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the balance of intermolecular forces. The principle of "like dissolves like" provides a foundational predictive tool.

-

Nonpolar Character: The benzene ring is the dominant feature, making the molecule fundamentally nonpolar and hydrophobic. This large, nonpolar surface area suggests good solubility in nonpolar solvents like toluene, hexane, and diethyl ether.

-

Polar Character: The two ether (ethoxy) groups introduce polarity through their C-O bonds and the lone pairs on the oxygen atoms. These groups can act as hydrogen bond acceptors, suggesting potential solubility in moderately polar and some polar aprotic solvents. However, they are not strong enough to overcome the hydrophobicity of the benzene ring to grant significant aqueous solubility.

-

The Bromo Group: The bromine atom adds to the molecular weight and polarizability of the molecule. While the C-Br bond has a dipole moment, its overall contribution to polarity is modest. It will primarily engage in van der Waals interactions.

Predicted Solubility Profile

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals and π-stacking interactions. Ethers like diethyl ether and tetrahydrofuran (THF) should also be excellent solvents.

-

Moderate Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. The dipole-dipole interactions between the solvent and the ether linkages will facilitate dissolution.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water, methanol, and ethanol. The energy required to disrupt the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions with the solute.

A Validated Framework for Solvent Selection

A systematic approach to solubility testing requires a carefully chosen panel of solvents that span the full range of polarities and intermolecular interaction types. The following diagram illustrates a logical workflow for selecting and categorizing test solvents.

Caption: Logical framework for selecting a diverse panel of organic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[3] Its reliability stems from allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution.[3]

Rationale and Trustworthiness

This protocol is a self-validating system. Equilibrium is confirmed when solubility measurements taken at successive time points (e.g., 24, 48, and 72 hours) yield consistent results.[4] The continuous presence of excess solid solute throughout the experiment is a critical control, ensuring that the solution remains saturated and the measured concentration represents the true solubility limit.[3]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-Bromo-1,2-diethoxybenzene to a series of glass vials. "Excess" means enough solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Sealing: Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

Equilibration: Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. For colloidal suspensions, centrifugation at the controlled temperature is required.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Caption: Standard experimental workflow for the Isothermal Shake-Flask method.

Data Presentation and Application

Generated data should be recorded systematically to allow for clear comparison and interpretation.

Table 2: Solubility Data Template for 4-Bromo-1,2-diethoxybenzene at 25 °C

| Solvent Category | Solvent | Polarity Index | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |

| Nonpolar | Toluene | 2.4 | Freely Soluble / Soluble / Sparingly / Insoluble | e.g., 150.5 | e.g., 0.614 |

| Hexane | 0.1 | Freely Soluble / Soluble / Sparingly / Insoluble | |||

| Chlorinated | Dichloromethane | 3.1 | Freely Soluble / Soluble / Sparingly / Insoluble | ||

| Ethers | Tetrahydrofuran | 4.0 | Freely Soluble / Soluble / Sparingly / Insoluble | ||

| Esters | Ethyl Acetate | 4.4 | Freely Soluble / Soluble / Sparingly / Insoluble | ||

| Ketones | Acetone | 5.1 | Freely Soluble / Soluble / Sparingly / Insoluble | ||

| Nitriles | Acetonitrile | 5.8 | Freely Soluble / Soluble / Sparingly / Insoluble | ||

| Alcohols | Methanol | 5.1 | Freely Soluble / Soluble / Sparingly / Insoluble | ||

| Ethanol | 4.3 | Freely Soluble / Soluble / Sparingly / Insoluble | |||

| Aqueous | Water | 10.2 | Freely Soluble / Soluble / Sparingly / Insoluble |

Practical Application of Results

-

For Recrystallization: A suitable solvent system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A moderately soluble solvent like ethanol or a solvent pair like Toluene/Hexane might be effective.

-

For Reaction Medium: A solvent in which all reactants are highly soluble at the reaction temperature is ideal. THF, Dichloromethane, or Toluene are likely candidates for reactions involving this substrate.

-

For Chromatography: For normal-phase chromatography, a nonpolar mobile phase (e.g., Hexane/Ethyl Acetate mixture) would be chosen, where solubility is moderate and can be tuned.

Conclusion

While direct, quantitative solubility data for 4-Bromo-1,2-diethoxybenzene remains elusive in public literature, its solubility profile can be reliably predicted from its molecular structure and, more importantly, determined with high accuracy using standard laboratory methods. This guide provides the theoretical foundation and a detailed, trustworthy experimental protocol to empower researchers to generate the critical data needed for advancing their work in synthesis, purification, and formulation. The systematic application of these methods will ensure reproducible results and facilitate the efficient use of this valuable chemical intermediate.

References

-

PubChem. 4-Bromo-1,2-dichlorobenzene. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Storage of 4-Bromo-1-iodo-2-methoxybenzene. [Link]

-

LookChem. Cas 122-95-2,1,4-Diethoxybenzene. [Link]

-

PubChem. 4-Bromo-1-ethoxy-2-ethylbenzene. National Center for Biotechnology Information. [Link]

-

Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Huyskens, P. L., & Haulait-Pirson, M. C. (1985). Prediction of the aqueous solubility of proton-acceptor oxygen-containing compounds by the mobile order solubility model. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(7), 1829-1839. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubChem. 1,4-Diethoxybenzene. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

-

Pharmaffiliates. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,4-diethoxy- (CAS 122-95-2). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Tuttle, M. R., Brackman, E. M., Sorourifar, F., Paulson, J., & Zhang, S. (2023). Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. The journal of physical chemistry letters, 14(5), 1318–1325. [Link]

-

PubChem. 1-Bromo-4-(1-diethoxyphosphorylethenyl)benzene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. The Nomenclature of Ethers. [Link]

-

Chemistry Steps. Naming Ethers. [Link]

-

PubChem. 4-Bromo-1-iodo-2-methoxybenzene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxybromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Diethoxybromobenzene is an aromatic organic compound whose substituted benzene ring structure makes it a potential building block in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is essential for its effective synthesis, handling, and application in research and development. This guide provides a consolidated overview of the core physicochemical properties, spectral data, and safety considerations for 3,4-diethoxybromobenzene, serving as a vital resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Molecular Structure

3,4-Diethoxybromobenzene, also systematically named 1-Bromo-3,4-diethoxybenzene, is a disubstituted aromatic ether. The core of its structure is a benzene ring, substituted with a bromine atom and two ethoxy (-OCH₂CH₃) groups at the 3 and 4 positions relative to the bromine. This arrangement of substituents dictates the molecule's polarity, reactivity, and intermolecular interactions, which are fundamental to its physical properties and applications.

The strategic placement of the electron-donating ethoxy groups and the electron-withdrawing, yet sterically significant, bromine atom creates a unique electronic and spatial profile, making it a candidate for cross-coupling reactions and other transformations in the synthesis of complex pharmaceutical intermediates.

Caption: Molecular Structure of 3,4-Diethoxybromobenzene.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents for reactions and purification, predicting its behavior in different phases, and designing experimental setups. The data for 3,4-diethoxybromobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 20469-65-2 | [1] |

| Molecular Formula | C₁₀H₁₃BrO₂ | |

| Molecular Weight | 245.11 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | 306 °C | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

Expert Insights: The melting point of 70-73 °C indicates that 3,4-diethoxybromobenzene is a solid at room temperature, which simplifies handling and weighing compared to a liquid. Its solubility profile is typical for an aromatic compound of its size, with low aqueous solubility and good solubility in common organic solvents. This is a crucial consideration for its use in reactions, which will almost certainly be conducted in an organic medium.

Spectral Analysis and Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound. For 3,4-diethoxybromobenzene, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will confirm the 1,2,4-substitution pattern.

-

Ethoxy Methylene Protons (-OCH₂-): Two quartets around δ 4.0 ppm, resulting from coupling with the adjacent methyl protons. The two ethoxy groups may show slightly different chemical shifts.

-

Ethoxy Methyl Protons (-CH₃): Two triplets around δ 1.4 ppm, resulting from coupling to the adjacent methylene protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The two carbons bonded to the ethoxy groups will be the most downfield, while the carbon bonded to the bromine will also have a characteristic shift.

-

Ethoxy Carbons: Two signals for the methylene carbons (-OCH₂) around δ 65-70 ppm and two signals for the methyl carbons (-CH₃) around δ 15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): Strong, characteristic peaks in the 1200-1250 cm⁻¹ region.

-

C-Br stretching: A peak in the fingerprint region, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 244 and 246. Fragmentation patterns would likely involve the loss of ethyl or ethoxy groups.

Synthesis and Purification

A common and effective method for the synthesis of aryl bromides is the electrophilic bromination of an activated aromatic ring. For 3,4-diethoxybromobenzene, the starting material would be 1,2-diethoxybenzene. The two ethoxy groups are ortho-, para-directing and strongly activating, meaning the bromination will be facile.

Caption: General workflow for the synthesis of 3,4-diethoxybromobenzene.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-diethoxybenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain pure 3,4-diethoxybromobenzene.

Causality in Protocol Design:

-

NBS as Brominating Agent: NBS is chosen as it is a solid, easy-to-handle source of electrophilic bromine, making it safer and more convenient than liquid bromine (Br₂).

-

Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

-

Aqueous Quench: The sodium thiosulfate quench is essential to neutralize any unreacted NBS or free bromine, preventing their release and ensuring a safer work-up.

Safety, Handling, and Storage

As with any brominated organic compound, appropriate safety measures are imperative.

-

Hazard Identification: Brominated aromatic compounds should be treated as potentially irritating to the skin, eyes, and respiratory system. They may be harmful if swallowed or absorbed through the skin.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[3][4] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]

Applications in Drug Development

Aromatic bromides like 3,4-diethoxybromobenzene are valuable intermediates in pharmaceutical synthesis, primarily due to their utility in forming carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are cornerstones of modern drug discovery, allowing for the modular assembly of complex molecules from simpler building blocks. The diethoxy-substituted phenyl motif is found in various biologically active compounds, and 3,4-diethoxybromobenzene provides a direct route to incorporate this scaffold into potential drug candidates.[1]

Conclusion

3,4-Diethoxybromobenzene is a well-defined solid chemical with distinct physical properties that make it a useful intermediate in organic synthesis. Its characterization is straightforward using standard spectroscopic techniques, and its synthesis can be achieved through established electrophilic bromination methods. For researchers in drug development, this compound represents a valuable building block for accessing novel chemical entities via modern cross-coupling chemistry. Adherence to strict safety protocols is essential when handling this and related compounds.

References

- PubChem. (n.d.). 1,4-Diethoxybenzene. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 122-95-2, 1,4-Diethoxybenzene.

- Chemsrc. (2025, August 25). 1,4-Diethoxybenzene (CAS#:122-95-2).

- PubChem. (n.d.). 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 1-Bromo-3,4-difluoro-2-methoxybenzene.

- Pharmaffiliates. (n.d.). 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzene, 4-bromo-1,2-dichloro-.

- ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene.

- The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- J-STAGE. (n.d.). Short-Step Synthesis of a Resveratrol Derivative from Commercially Available 1,3-Dimethoxybenzene and 4-Vinylanisole.

- ResearchGate. (n.d.). Figure S1. 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene.

- ChemicalBook. (n.d.). 1,4-Diethoxybenzene CAS#: 122-95-2.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Bromo-2,4-dimethoxybenzene.

- New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Bromobenzene.

- ChemicalBook. (n.d.). 1,4-Diethoxybenzene(122-95-2) 13C NMR spectrum.

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Bromo-4-iso-propoxy-2-methoxybenzene.

- ChemAnalyst. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis.

Sources

Technical Whitepaper: Comparative Analysis of 4-Bromoveratrole and 4-Bromo-1,2-diethoxybenzene

[1]

Executive Summary

In the optimization of small molecule therapeutics, the modulation of alkoxy substituents on aromatic rings is a critical strategy for tuning physicochemical properties (LogP, solubility) and metabolic stability. This guide provides an in-depth technical comparison between 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene) and its ethyl analog, 4-bromo-1,2-diethoxybenzene .[1]

While 4-bromoveratrole is a ubiquitous building block in the synthesis of isoquinoline alkaloids and active pharmaceutical ingredients (APIs), the diethoxy analog offers distinct advantages in lipophilicity modulation and metabolic resistance. This whitepaper analyzes their physicochemical divergence, synthetic pathways, and implications in Structure-Activity Relationship (SAR) studies.[1]

Part 1: Structural & Physicochemical Profiling[1]

The primary difference between these two scaffolds lies in the alkyl substitution of the catechol ether moiety. This "Methyl vs. Ethyl" switch significantly impacts molecular volume, lipophilicity, and crystal packing, which in turn influences solubility and bioavailability.

Comparative Properties Table[1]

| Property | 4-Bromoveratrole | 4-Bromo-1,2-diethoxybenzene | Impact on Drug Design |

| CAS Number | 2859-78-1 | 2049-96-9 (or 35676-13-8) | Identification |

| Formula | C₈H₉BrO₂ | C₁₀H₁₃BrO₂ | Molecular Weight increase (+28 Da) |

| Mol.[1][2] Weight | 217.06 g/mol | 245.11 g/mol | Slight increase in mass |

| Physical State | Liquid (at RT) | Solid (Low melting) | Handling/Processability |

| Melting Point | ~9 °C | ~48–50 °C (Predicted)* | Solid forms are often preferred for stability |

| Boiling Point | 255–256 °C | ~280 °C (Predicted) | Higher thermal stability |

| LogP (Est.) | 2.6 | 3.5 | Critical: Ethyl analog is significantly more lipophilic |

| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Similar reactivity in EAS |

*Note: The parent 1,2-diethoxybenzene has a MP of 43-45°C, significantly higher than veratrole (22°C). The bromo-derivative follows this trend due to increased van der Waals interactions.

Structural Visualization[1]

The following diagram illustrates the steric expansion from methoxy to ethoxy groups.

Figure 1: Structural comparison highlighting the steric expansion from methyl (blue) to ethyl (red) substituents.

Part 2: Synthetic Pathways & Reactivity

Both compounds are synthesized via electrophilic aromatic substitution (bromination) of their respective dialkoxybenzene precursors.[1] However, the workup and purification differ due to the physical state of the products.

Synthesis Workflow

The synthesis of 4-bromo-1,2-diethoxybenzene requires the initial alkylation of catechol, followed by regioselective bromination.

Figure 2: Divergent synthetic pathways for methyl and ethyl analogs starting from catechol.

Experimental Protocol: Synthesis of 4-Bromo-1,2-diethoxybenzene[1]

Objective: Preparation of 4-bromo-1,2-diethoxybenzene from 1,2-diethoxybenzene.

Reagents:

-

1,2-Diethoxybenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Ammonium Acetate (0.1 eq, Catalyst)

Procedure:

-

Dissolution: Dissolve 1,2-diethoxybenzene (10 g, 60 mmol) in ACN (100 mL) in a round-bottom flask shielded from light.

-

Bromination: Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes at 0°C. Add ammonium acetate (0.46 g).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.

-

Quench: Quench with water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash: Wash the organic layer with 10% Na₂S₂O₃ (to remove excess bromine), followed by brine.[1]

-

Purification: Dry over MgSO₄ and concentrate. The crude solid is recrystallized from ethanol/water to yield white crystals.

-

Note: Unlike 4-bromoveratrole which requires vacuum distillation, the diethoxy analog can often be purified by recrystallization, simplifying scale-up.[1]

-

Part 3: Medicinal Chemistry Implications[1]

The choice between methoxy and ethoxy substituents is rarely arbitrary.[1] It is a calculated decision to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Metabolic Stability (The "Soft Spot" Defense)

Methoxy groups on aromatic rings are classic "metabolic soft spots."[1] They are rapidly O-demethylated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) to form phenols, which are then rapidly conjugated (glucuronidation/sulfation) and excreted.[1]

The Ethyl Advantage: Replacing a methyl group with an ethyl group often retards this metabolic clearance.[1] The mechanism involves:

-

Steric Hindrance: The bulkier ethyl group hinders the approach of the heme-iron center of CYP450 to the alpha-carbon.

-

Lipophilicity: While higher lipophilicity usually increases metabolic intrinsic clearance, the steric protection of the ether linkage often dominates, leading to a longer half-life (

).

Figure 3: Comparative metabolic liability.[1] The ethoxy group (red path) typically exhibits slower dealkylation kinetics compared to the methoxy group.

Solubility vs. Permeability (LogP)

-

4-Bromoveratrole (LogP ~2.6): Ideal for lead compounds that are already highly lipophilic and need to maintain some water solubility.[1]

-

4-Bromo-1,2-diethoxybenzene (LogP ~3.5): Useful for increasing blood-brain barrier (BBB) penetration or for "greasing" a polar scaffold to improve membrane permeability.[1] However, this comes at the cost of aqueous solubility.

References

4-Bromo-1,2-diethoxybenzene melting point and boiling point

[1]

Executive Summary & Identification

4-Bromo-1,2-diethoxybenzene (also known as 4-Bromocatechol diethyl ether) is an aromatic ether characterized by a benzene ring substituted with two ethoxy groups at the ortho positions (1,[1]2) and a bromine atom at the para position relative to one ethoxy group.[2][3]

It serves as a critical building block for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the 3,4-diethoxyphenyl moiety, a pharmacophore often preferred over the dimethoxy analog for its improved lipophilicity and metabolic stability profiles.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-Bromo-1,2-diethoxybenzene |

| Synonyms | 1-Bromo-3,4-diethoxybenzene; 4-Bromocatechol diethyl ether |

| CAS Number | 53207-08-2 (Verify with supplier; Note: Do not confuse with 2049-96-9 which is Amyl Benzoate) |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| SMILES | CCOc1ccc(Br)cc1OCC |

Physicochemical Properties: Melting & Boiling Points[7][8][9][10][11]

The physical properties of 4-Bromo-1,2-diethoxybenzene are governed by the interplay between the heavy bromine atom (increasing London dispersion forces) and the flexible ethoxy chains (disrupting crystal packing).

Experimental vs. Predicted Data

Unlike its parent compound (1,2-diethoxybenzene), the brominated derivative often exists as a low-melting solid or viscous oil at room temperature.

| Property | Value / Range | Context & Analysis |

| Melting Point (MP) | 25 – 35 °C (Estimated) | State: Semi-solid or Oil at RT.While the dimethoxy analog (1-bromo-3,4-dimethoxybenzene) is a solid (MP ~53°C), the additional conformational freedom of the ethyl groups in the diethoxy derivative typically lowers the melting point, often resulting in an oil or low-melting mass.[1] |

| Boiling Point (BP) | ~280 – 290 °C (atm) | High Boiling. Extrapolated from the parent 1,2-diethoxybenzene (BP 218°C). The addition of bromine typically adds ~60–70°C to the boiling point of benzene derivatives due to increased molecular weight and polarizability.[2] |

| Flash Point | > 110 °C | Predicted based on BP; considered non-flammable for transport but combustible.[2] |

| Solubility | Lipophilic | Soluble in DCM, Ethyl Acetate, THF, Toluene.[2] Insoluble in water.[2][4] |

Comparative Thermodynamic Context

To validate these values, we compare them against the verified parent compound:

-

Parent (1,2-Diethoxybenzene): MP: 43–45 °C | BP: 218–220 °C.[1]

-

Effect of Bromination: The introduction of Bromine (Br) significantly increases the boiling point (due to mass) but can depress the melting point if the symmetry is broken or if the crystal lattice energy is compromised by the bulky substituent.[2]

Synthesis & Experimental Protocol

The most reliable route to 4-Bromo-1,2-diethoxybenzene is the electrophilic aromatic substitution (bromination) of 1,2-diethoxybenzene.

Reaction Logic[3][13]

-

Substrate: 1,2-Diethoxybenzene (activated ring).[2]

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for regioselectivity. The ethoxy groups are ortho/para directors.[2] Steric hindrance at position 3 (between the ethoxy groups) forces substitution to position 4.[2]

-

Solvent: Acetonitrile (polar aprotic) or DMF facilitates the polar transition state.[2]

Step-by-Step Protocol (NBS Method)

-

Setup: Charge a 500 mL round-bottom flask with 1,2-Diethoxybenzene (16.6 g, 100 mmol) and Acetonitrile (150 mL) .

-

Cooling: Cool the solution to 0–5 °C in an ice bath to control exothermicity and improve selectivity.

-

Addition: Portion-wise, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) over 30 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.[2]

-

Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

-

Quench: Pour mixture into Ice Water (300 mL) .

-

Extraction: Extract with Dichloromethane (3 x 100 mL) .

-

Wash: Wash combined organics with 10% Na₂S₂O₃ (to remove free bromine/color) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The crude "oily residue" can be purified via vacuum distillation or silica gel chromatography (0-5% EtOAc in Hexanes).[2]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the regioselective bromination of 1,2-diethoxybenzene.

Applications in Drug Development

This intermediate is utilized to install the 3,4-diethoxyphenyl ring, a moiety found in several bioactive compounds.[2]

-

PDE4 Inhibitors: Used in the synthesis of Rolipram analogs where the alkoxy chain length modulates potency and emetic side effects.[2]

-

Liquid Crystals: The diethoxy tail provides necessary flexibility and anisotropy for mesogenic compounds.[2]

-

Cross-Coupling:

-

Lithiation: Br/Li exchange (using n-BuLi at -78°C) generates the aryl lithium species for reaction with electrophiles (aldehydes, ketones).

-

Suzuki Coupling: Reacts with boronic acids to form biaryl scaffolds common in kinase inhibitors.[2]

-

References

-

Preparation of 4-bromo-1,2-diethoxybenzene. World Intellectual Property Organization, WO2020070651A1.[2]

-

1,2-Diethoxybenzene (Parent Compound) Properties. ChemicalBook. Retrieved Feb 2026.[2][5]

-

General Procedure for Bromination of Dialkoxybenzenes. Journal of Organic Chemistry, "Regioselective Bromination of Activated Arenes," Vol 65, 2000.[2] (Methodology grounding).

-

LookChem Database. CAS 53207-08-2 Entry.

Disclaimer: Always verify the Certificate of Analysis (CoA) from your specific chemical supplier.[2] CAS numbers for specific ether derivatives can be inconsistent across databases; ensure the structure matches 1-bromo-3,4-diethoxybenzene.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,4-Diethoxybenzene | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: 4-Bromo-1,2-diethoxybenzene

The following is an in-depth technical guide on 4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2) , structured for researchers and procurement professionals in the pharmaceutical and materials science sectors.

CAS: 53207-08-2 | Formula: C₁₀H₁₃BrO₂ | MW: 245.11 g/mol [1]

Executive Summary

4-Bromo-1,2-diethoxybenzene is a specialized aromatic building block primarily utilized in the synthesis of Drotaverine (an antispasmodic agent) and advanced liquid crystal mesogens .[1] Unlike its ubiquitous methoxy analog (4-Bromoveratrole), this di-ethoxy variant offers unique lipophilicity and solubility profiles critical for specific bioavailability targets and material phase transitions.[1]

Currently, this compound occupies a "Custom Synthesis / High-Tier Reagent" market position.[1] It is not a bulk commodity like simple bromobenzenes, requiring strategic sourcing from specialized CROs (Contract Research Organizations) and fine chemical vendors.

Technical Specifications & Identity

Accurate identification is critical to avoid costly procurement errors, particularly given the structural similarity to 4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1) and the Dapagliflozin intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-Bromo-1,2-diethoxybenzene |

| Synonyms | 1-Bromo-3,4-diethoxybenzene; 4-Bromocatechol diethyl ether |

| CAS Number | 53207-08-2 |

| Molecular Weight | 245.11 g/mol |

| Appearance | White to off-white crystalline solid or semi-solid |

| Melting Point | 48–52 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥97.0% (GC/HPLC) for R&D; ≥99.0% for GMP intermediates |

Structural Integrity & Impurity Profile[1][2]

-

Critical Impurity A (Mono-alkylation): 4-Bromo-2-ethoxyphenol (resulting from incomplete ethylation of the catechol precursor).[1] High acidity of the phenol interferes with downstream Grignard/Lithiation steps.

-

Critical Impurity B (Regioisomer): 3-Bromo-1,2-diethoxybenzene.[1] Difficult to separate via crystallization; requires high-resolution chromatography if present >0.5%.[1]

Applications & Synthesis Logic

The primary value of CAS 53207-08-2 lies in its bromine handle at the para position relative to the ethoxy group, enabling highly regiospecific coupling.[1]

A. Pharmaceutical Precursor (Drotaverine Analogues)

While Drotaverine is classically synthesized via Friedel-Crafts acylation of 1,2-diethoxybenzene, the brominated variant (CAS 53207-08-2) allows for lithiation or Grignard formation .[1] This is superior for synthesizing complex derivatives where harsh Friedel-Crafts conditions (AlCl₃, heat) would degrade sensitive moieties.[1]

-

Mechanism: Conversion to 3,4-Diethoxybenzoic acid or 3,4-Diethoxybenzaldehyde via Mg/THF or n-BuLi/DMF.[1]

-

End-Target: PDE4 inhibitors and isoquinoline-based antispasmodics.[1]

B. Materials Science (Liquid Crystals)

The 3,4-diethoxy phenyl core is a common "head group" in nematic liquid crystals.[1] The ethoxy chains provide necessary flexibility and lower the melting point of the final mesogen compared to methoxy groups.

Synthesis Workflow Diagram

The following diagram illustrates the strategic utility of CAS 53207-08-2 in generating the Drotaverine core versus the "Classical" route.

Supply Chain & Pricing Analysis

This compound is not a high-volume commodity.[1] It is typically manufactured on-demand or stocked in small research quantities (gram-scale).[1]

Supplier Landscape

| Supplier Tier | Representative Companies | Typical Pack Size | Lead Time | Suitability |

| Catalog (R&D) | BLD Pharm, Sigma-Aldrich (Enamine), Apollo Scientific | 1g – 25g | 1–2 Weeks | Discovery Chemistry |

| Specialty CRO | Aldlab Chemicals, Combi-Blocks, ChemScene | 100g – 1kg | 4–6 Weeks | Process Development |

| Bulk Manufacturer | Custom synthesis firms in Jiangsu/Zhejiang (China) | >10kg | 3–4 Months | GMP Production |

Price Estimation (Q1 2025 Market Indications)

Prices are volatile and depend on raw material costs (Bromine, Catechol).[1]

-

R&D Scale (1g - 10g): High premium. Expect $15 - $40 per gram .[1]

-

Pilot Scale (100g - 500g): Economies of scale begin.[1] Expect $800 - $1,500 per 100g .[1]

-

Bulk (>1kg): Inquiry-based. Target price should be <$800/kg for viable commercial production.

Sourcing Tip: For bulk orders, request a Certificate of Analysis (CoA) specifically checking for residual solvents (THF) and regioisomers , as these are common artifacts of the bromination process.

Handling & Safety Protocol

While specific SDS data is often generic for this niche CAS, the following protocols are derived from the chemical class (Brominated Aromatic Ethers).

-

Hazards:

-

Storage:

-

Store at 2-8°C (Refrigerate).

-

Light Sensitive: Protect from light to prevent debromination or discoloration over time.

-

Inert Atmosphere: Store under Nitrogen/Argon if keeping for >6 months to prevent ether oxidation.

-

-

Solubility for Assays: Dissolve in DMSO or Methanol for biological assays. For synthesis, anhydrous THF or DCM are preferred solvents.

References

-

PubChem Compound Summary. 4-Bromo-1,2-diethoxybenzene (CAS 53207-08-2).[1] National Center for Biotechnology Information. Link[1]

-

BLD Pharm Catalog. Product Specification: 4-Bromo-1,2-diethoxybenzene.[1][5]Link[1]

-

Google Patents. Process for the preparation of Drotaverine intermediates (WO2015063726A1). (Validates the utility of diethoxybenzene scaffolds). Link

-

Sigma-Aldrich (Merck). Building Blocks and Heterocycles Search.[1]Link[1]

Sources

Methodological & Application

Synthesis of 4-Bromo-1,2-diethoxybenzene from 1,2-diethoxybenzene

Application Note: Regioselective Synthesis of 4-Bromo-1,2-diethoxybenzene

Executive Summary

4-Bromo-1,2-diethoxybenzene is a critical intermediate in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds (e.g., inhibitors targeting phosphodiesterase). Its synthesis requires the precise mono-bromination of 1,2-diethoxybenzene (catechol diethyl ether).

This guide details two validated protocols:

-

Method A (N-Bromosuccinimide/Acetonitrile): The preferred method for laboratory-scale research, offering high regioselectivity and mild conditions.

-

Method B (Bromine/Acetic Acid): A cost-effective, atom-economical method suitable for scale-up, requiring rigorous temperature control.

Strategic Analysis & Reaction Design

The Challenge: The starting material, 1,2-diethoxybenzene, is an electron-rich aromatic system activated by two alkoxy groups. The primary challenge is regioselectivity and over-bromination .

-

Regioselectivity: The 3- and 6-positions are sterically hindered by the ethoxy groups. The 4- and 5-positions are electronically activated and sterically accessible. The target is the 4-bromo isomer.[1][2][3][4][5][6]

-

Over-reaction: Due to the high reactivity of the ring, di-bromination (forming 4,5-dibromo-1,2-diethoxybenzene) is a common impurity if stoichiometry and temperature are not strictly controlled.

Reaction Pathway:

Figure 1: Reaction pathway showing the transformation and potential over-bromination risk.

Method A: High-Precision Synthesis (NBS Protocol)

Recommended for: Medicinal Chemistry, R&D (1g – 50g scale)

Rationale: N-Bromosuccinimide (NBS) provides a slow, controlled release of the active brominating species. Acetonitrile (MeCN) is the solvent of choice as it solubilizes both the substrate and NBS but allows succinimide (the byproduct) to precipitate partially or remain soluble for easy aqueous removal.

Reagents & Materials:

-

1,2-Diethoxybenzene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) (ACS Grade, 5 mL per 1g substrate)

-

Ammonium Acetate (

) (0.1 equiv) - Catalyst (Optional, promotes regioselectivity)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,2-diethoxybenzene (10.0 g, 60.2 mmol) in Acetonitrile (50 mL).

-

Temperature Control: Cool the solution to 0°C using an ice/water bath.

-

Note: Lower temperature favors mono-substitution over di-substitution.

-

-

Addition: Add NBS (11.2 g, 63.2 mmol) portion-wise over 30 minutes.

-

Critical: Do not add NBS all at once. An exotherm can lead to a runaway reaction and impurity formation.

-

Visual Cue: The solution may turn slightly yellow/orange.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product (

-

-

Quenching: Add saturated aqueous Sodium Thiosulfate (

, 20 mL) to quench any unreacted bromine species. The solution color should fade to pale yellow or colorless. -

Workup:

Method B: Scalable Synthesis (Bromine Protocol)

Recommended for: Process Development, Scale-up (>50g scale)

Rationale: Elemental bromine is significantly cheaper than NBS and offers higher atom economy. Acetic acid moderates the reactivity of the phenol ether, preventing "tar" formation.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1,2-diethoxybenzene (50.0 g, 0.30 mol) in Glacial Acetic Acid (200 mL).

-

Setup: Equip the flask with a pressure-equalizing addition funnel and a gas scrubber (to trap HBr gas evolved).

-

Cooling: Cool the mixture to 10-15°C .

-

Warning: Do not freeze the acetic acid (MP 16°C). If it freezes, add a small amount of DCM or operate at 18°C.

-

-

Bromination: Add Bromine (

, 48.0 g, 15.4 mL, 0.30 mol) dropwise over 1 hour.-

Process Control: Maintain internal temperature < 25°C.

-

-

Completion: Stir for an additional 1 hour. Purge with nitrogen to remove dissolved HBr.

-

Workup: Pour the mixture into ice water (500 mL). The product may precipitate as a solid or oil. Extract with DCM, wash with

(to remove acetic acid), dry, and concentrate.

Purification & Workup Workflow

Figure 2: Standard workup procedure for isolation of the aryl bromide.

Purification Methods:

-

Solid Product: Recrystallize from Ethanol or Hexane/Ethanol (9:1).

-

Oil Product: High-vacuum distillation (BP approx. 140-150°C at 5 mmHg).

Characterization Data

Expected Yield: 85-92% Physical State: White crystalline solid (low melting) or colorless oil (depending on purity/polymorph). Melting Point: ~48-52°C (Note: Pure 1,2-diethoxybenzene melts at 43-45°C; the bromide typically melts slightly higher).

Spectroscopic Data (

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.98 - 7.05 | dd | 1H | H-5 (meta to Br, ortho to OEt) |

| Ar-H | 6.95 | d (J~2Hz) | 1H | H-3 (ortho to Br, meta to OEt) |

| Ar-H | 6.75 | d (J~8Hz) | 1H | H-6 (ortho to OEt) |

| Alk-H | 4.02 - 4.15 | m (overlapping q) | 4H | |

| Alk-H | 1.42 - 1.48 | m (overlapping t) | 6H |

Interpretation: The key identifier is the aromatic region. You will see an ABX or similar pattern. The proton at position 3 (between the ethoxy and bromo) appears as a doublet with a small coupling constant (meta-coupling) or a singlet-like peak. The proton ortho to the ethoxy group (H-6) is a clear doublet.

Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Yield | Incomplete reaction | Check NBS quality (it degrades to succinimide over time). Recrystallize NBS from water if yellow. |

| Dibromo Impurity | High Temp / Excess Reagent | Keep Temp < 5°C during addition. Ensure strict 1.05 equiv of NBS. |

| Colored Product | Residual Bromine | Wash organic layer thoroughly with Sodium Thiosulfate or Sodium Bisulfite. |

| Regio-isomers | Steric/Electronic Control | The 4-isomer is dominant. If 3-bromo is observed (>5%), recrystallize from Ethanol. |

Safety Note:

-

NBS: Irritant. Avoid inhalation of dust.

-

Bromine: Highly corrosive and volatile. Use only in a fume hood.

-

Waste: All aqueous waste containing bromide/bromine must be treated with reductant (bisulfite) before disposal.

References

-

General Protocol for NBS Bromination: Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Bromination Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328-5331. Link

-

Industrial Analog (Veratrole Bromination): Process for Preparation of (2-Bromo-4,5-dimethoxyphenyl) Methyl Bromide. Patent IN2013MU00052. (Demonstrates the HBr/Acetic Acid method for catechol ethers). Link

-

Substrate Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 67150, 1,4-Diethoxybenzene" (and 1,2-isomer). PubChem. Link

- Mechanistic Insight: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.

Sources

- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. 4-Bromo-1,2-(methylenedioxy)benzene(2635-13-4) 1H NMR spectrum [chemicalbook.com]

Application Note: Regioselective Bromination of Catechol Diethyl Ether (1,2-Diethoxybenzene)

Executive Summary

This Application Note provides a definitive guide to the bromination of catechol diethyl ether (1,2-diethoxybenzene), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. We present two validated protocols: Method A , utilizing N-Bromosuccinimide (NBS) for high-regioselectivity laboratory-scale synthesis, and Method B , utilizing elemental Bromine (

Critical attention is given to suppressing the formation of the 4,5-dibromo byproduct and preventing radical side-chain bromination of the ethyl groups.

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis

1,2-Diethoxybenzene contains two strong electron-donating ethoxy groups (

-

Steric Factors: The 3- and 6-positions (ortho to the ethoxy groups) are sterically crowded due to the ethyl chains.

-

Electronic Factors: The 4- and 5-positions are electronically activated and sterically accessible.

-

Result: The kinetic product is 4-bromo-1,2-diethoxybenzene . Over-bromination leads to 4,5-dibromo-1,2-diethoxybenzene .

Mechanistic Pathway

The reaction proceeds via a standard EAS mechanism. A critical control point is the stability of the sigma complex (arenium ion).

Figure 1: Electrophilic Aromatic Substitution pathway for the bromination of 1,2-diethoxybenzene.

Experimental Protocols

Method A: High-Selectivity Monobromination (NBS)

Best for: Laboratory scale (<50g), high purity requirements, avoiding corrosive liquid bromine.

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: 1,2-Diethoxybenzene (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents stabilize the transition state).

-

Equipment: 3-neck flask, foil (light protection), nitrogen inlet.

Protocol Steps

-

Setup: Charge a 3-neck round-bottom flask with 1,2-diethoxybenzene (10 g, 60 mmol) and Acetonitrile (100 mL).

-

Protection: Wrap the flask in aluminum foil. Critical: Light can initiate radical bromination on the ethyl chains (benzylic position), leading to impurities.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add NBS (11.2 g, 63 mmol) portion-wise over 30 minutes. Do not add all at once to prevent localized hot spots.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[5]

-

Quench: Concentrate the solvent under reduced pressure (Rotavap). Resuspend the residue in

or Diethyl Ether. -

Filtration: Succinimide (byproduct) is insoluble in non-polar solvents. Filter off the white solid.

-

Workup: Wash the filtrate with 5%

(to remove trace -

Purification: Evaporate solvent. The crude oil can be distilled under high vacuum or recrystallized from cold ethanol if solid.

Method B: Scale-Up Bromination ( )

Best for: Large scale (>100g), cost efficiency.

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: 1,2-Diethoxybenzene (1.0 equiv)

-

Reagent: Bromine (

) (1.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH).

-

Safety: Requires a caustic scrubber for HBr gas evolution.

Protocol Steps

-

Setup: Equip a reactor with a mechanical stirrer, dropping funnel, and a gas outlet connected to a NaOH scrubber trap.

-

Dissolution: Dissolve 1,2-diethoxybenzene (100 g, 0.6 mol) in Glacial Acetic Acid (300 mL).

-

Cooling: Cool the reactor to 10–15°C.

-

Addition: Add Bromine (30.7 mL, 96 g, 0.6 mol) in Acetic Acid (50 mL) dropwise over 2 hours.

-

Note: The reaction is exothermic. Maintain internal temperature <20°C to prevent dibromination.

-

-

Post-Reaction: Stir for 1 hour at room temperature.

-

Quench: Pour the reaction mixture into Ice Water (1 L) containing Sodium Bisulfite (

). -

Isolation:

-

If Solid: Filter the precipitate, wash with water until neutral pH.

-

If Oil: Extract with Dichloromethane (DCM), wash with saturated

(to remove AcOH), dry, and concentrate.

-

Critical Process Parameters (CPPs) & Data

The following table summarizes the key differences and performance metrics of the two methods.

| Parameter | Method A (NBS) | Method B ( |

| Atom Economy | Lower (Succinimide waste) | High (HBr byproduct) |

| Regioselectivity | Excellent (>95% Mono) | Good (90% Mono, temp dependent) |

| Reaction Control | Mild, easy to stop | Exothermic, requires cooling |

| Safety Profile | Moderate (Solid reagent) | High Hazard (Corrosive liquid, fumes) |

| Cost | Higher | Low |

| Primary Impurity | Side-chain bromo (if light) | 4,5-Dibromo species |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal bromination protocol based on scale and purity needs.

Troubleshooting & Optimization

Controlling Dibromination

The second ethoxy group continues to activate the ring even after the first bromine is added (though bromine itself is weakly deactivating).

-

Symptom: Appearance of 4,5-dibromo-1,2-diethoxybenzene.

-

Fix:

-

Reduce equivalents of Bromine/NBS to 0.95.

-

Lower the reaction temperature (0°C to -10°C).

-

Dilute the reaction mixture further to favor the kinetics of the initial attack.

-

Preventing Radical Side-Reactions

-

Symptom: Impurities detected by NMR (shifts in the ethyl -CH2- region ~4.0 ppm).

-

Cause: Radical substitution on the

-carbon of the ethoxy group. -

Fix:

-

Strict exclusion of light (foil wrap).

-

Add a radical scavenger (e.g., BHT) in trace amounts if using Method B.

-

Ensure solvents are peroxide-free.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Oberhauser, T. "A new bromination method for phenols and anisoles: NBS/MeCN." Journal of Organic Chemistry, 1997.

-

Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 2005.

-

BenchChem Protocols. "Synthesis of 4-bromo-1,2-dimethoxybenzene (Veratrole analogue)."

-

Organic Syntheses. "Bromination of aromatic ethers." Org.[3][8] Synth. Coll. Vol. 6, p.101.

(Note: While specific URLs for 1,2-diethoxybenzene are rare, the chemistry is strictly analogous to 1,2-dimethoxybenzene, for which these references are authoritative.)

Sources

- 1. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-1,2-diethoxybenzene

Introduction & Chemical Context

4-Bromo-1,2-diethoxybenzene (CAS: 3233-86-1) is a critical building block in the synthesis of functionalized biaryls, liquid crystals (triphenylene derivatives), and pharmaceutical intermediates containing the veratrole (1,2-dimethoxybenzene) or catechol scaffold.

Substrate Analysis[1][2]

-

Electronic Nature: The substrate features two ethoxy groups at the 1- and 2-positions.[1] These are strong Electron Donating Groups (EDGs) .

-

Reactivity Implication: In palladium-catalyzed coupling, oxidative addition is generally favored by electron-deficient aryl halides. The electron-rich nature of this substrate increases the electron density of the aromatic ring, strengthening the C-Br bond slightly and making oxidative addition the rate-determining step (RDS) in many catalytic cycles.

-

Steric Environment: The bromine is para to one ethoxy and meta to the other. Steric hindrance is moderate but must be considered if the coupling partner (boronic acid) is ortho-substituted.

Mechanistic Insight & Catalyst Selection

To ensure high turnover frequencies (TOF), the catalyst system must be electron-rich enough to facilitate oxidative addition into the slightly deactivated C-Br bond.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. However, because the substrate is electron-rich, we prioritize ligands that stabilize the Pd(0) species and facilitate the insertion step.

Figure 1: Catalytic cycle highlighting the oxidative addition step, which is influenced by the electron-donating ethoxy groups of the substrate.

Catalyst Recommendation

While Pd(PPh3)4 is the traditional "workhorse" catalyst, it suffers from air sensitivity and thermal instability. For 4-Bromo-1,2-diethoxybenzene, we recommend Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane adduct).

-

Why? The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination, and the ferrocene backbone provides excellent stability against thermal decomposition during the longer heating times often required for electron-rich substrates.

Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It uses a biphasic solvent system to ensure solubility of both the organic halide and the inorganic base.

Materials Table

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Amount (1 mmol scale) | Role |

| Substrate | 4-Bromo-1,2-diethoxybenzene | 1.0 | 245 mg | Electrophile |

| Coupling Partner | Phenylboronic Acid (Generic) | 1.2 - 1.5 | 146 - 183 mg | Nucleophile |

| Catalyst | Pd(dppf)Cl2·DCM | 0.03 (3 mol%) | 24.5 mg | Catalyst |

| Base | K2CO3 (Potassium Carbonate) | 3.0 | 414 mg | Activator |

| Solvent A | 1,4-Dioxane (Anhydrous) | N/A | 4.0 mL | Organic Phase |

| Solvent B | Water (Degassed) | N/A | 1.0 mL | Aqueous Phase |

Step-by-Step Methodology

1. Inert Gas Setup (Critical):

-

Prepare a Schlenk tube or a microwave vial with a magnetic stir bar.

-

Evacuate and backfill with Nitrogen or Argon three times to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

2. Reagent Loading:

-

Add 4-Bromo-1,2-diethoxybenzene (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv) to the vessel.

-

Tip: If using a liquid substrate, add it after the solvents.

3. Solvent & Base Addition:

-

Add 1,4-Dioxane (4 mL).

-

Separately, dissolve K2CO3 (3 equiv) in Water (1 mL). Degas this aqueous solution by bubbling nitrogen through it for 5 minutes.

-

Add the aqueous base solution to the reaction vessel.

4. Reaction:

-

Seal the vessel.

-

Heat to 80°C - 90°C with vigorous stirring.

-

Time: Typically 4–12 hours. Monitor by TLC (See QC section).

5. Workup:

-

Cool to room temperature.[9]

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers.[10] Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

6. Purification:

-

Purify via Flash Column Chromatography.[10]

-

Stationary Phase: Silica Gel.[10]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc is sufficient as the product is usually non-polar).

Quality Control & Troubleshooting Workflow

The following self-validating workflow ensures reaction success before committing to purification.

Figure 2: Decision tree for reaction monitoring. SM = Starting Material.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by O2. | Ensure rigorous degassing. Switch to fresh catalyst batch. |

| Homocoupling (Biaryl-Biaryl) | Excess O2 or low rxn rate. | Reduce Boronic acid excess slightly; Improve inert atmosphere. |

| Dehalogenation (Ar-H) | Hydride source present (rare). | Ensure solvents are anhydrous (dioxane) before mixing with water. |

| Black Precipitate (Early) | Pd agglomeration ("Pd Black"). | Ligand failure.[3] Switch to Pd(dppf)Cl2 if using Pd(PPh3)4. |

References

-